
1,4-Diacetoxy-2-butyne
Overview
Description
1,4-Diacetoxy-2-butyne, also known as 2-Butyne-1,4-diol diacetate, is an organic compound with the molecular formula C8H10O4. It is a derivative of 2-butyne-1,4-diol where both hydroxyl groups are acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetoxy-2-butyne can be synthesized through the acetylation of 2-butyne-1,4-diol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the diacetate product .
Industrial Production Methods
On an industrial scale, this compound can be produced by reacting 2-butyne-1,4-diol with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetoxy-2-butyne undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-butyne-1,4-diol and acetic acid.
Reduction: It can be reduced to 1,4-butanediol using hydrogen in the presence of a palladium catalyst.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid (e.g., hydrochloric acid) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Butyne-1,4-diol and acetic acid.
Reduction: 1,4-Butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diacetoxy-2-butyne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Diacetoxy-2-butyne involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions allow it to interact with various molecular targets and pathways. For example, in biological systems, the hydrolysis of this compound can release 2-butyne-1,4-diol, which may interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: The parent compound of 1,4-Diacetoxy-2-butyne, which has hydroxyl groups instead of acetoxy groups.
1,4-Diacetoxy-2-butene: A similar compound with a double bond instead of a triple bond.
1,4-Butanediol: The fully reduced form of this compound
Uniqueness
This compound is unique due to its acetoxy groups and triple bond, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
4-acetyloxybut-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883697 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-17-7 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-yne-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2RUC6Y44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-diacetoxy-2-butyne behave in reactions with organometallic reagents?
A1: this compound reacts with alkyl heterocuprates to produce either 1-acetoxy-2-alkyl-2,3-butadienes or 2,3-dialkyl-1,3-butadienes, depending on the reaction conditions. While the exact mechanism remains unexplored, this reactivity highlights the versatility of this compound as a building block in organic synthesis.
Q2: What insights into reaction mechanisms involving this compound have been gained from kinetic studies?
A2: Research on the kinetics of ene-yne metathesis catalyzed by the Hoveyda-Grubbs catalyst revealed a distinct rate law when this compound was used as the internal alkyne substrate []. Specifically, unlike terminal alkynes, the reaction rate displayed a dependence on the concentration of this compound. This finding suggests a different reaction pathway for internal alkynes in this catalytic system, potentially involving the formation of a distinct ruthenium-alkyne complex.
Q3: Can this compound be used to study the selectivity of catalytic reactions?
A3: Yes, the distinct reactivity of this compound can be leveraged to probe the selectivity of catalysts. For instance, it was employed to investigate the ene-yne metathesis reaction catalyzed by the Hoveyda-Grubbs catalyst []. The observed difference in rate law compared to terminal alkynes highlights the catalyst's selectivity toward different alkyne substrates. This information is crucial for understanding the catalyst's mode of action and for designing more efficient and selective catalytic processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



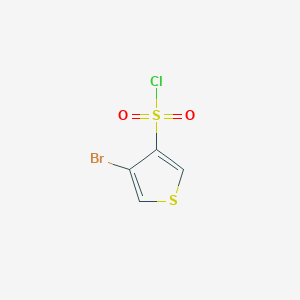
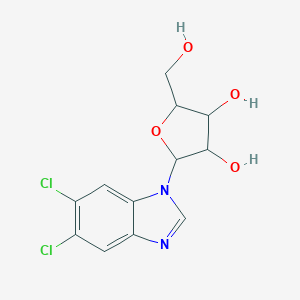

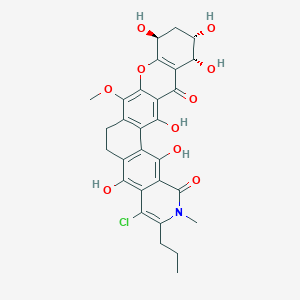
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B16719.png)
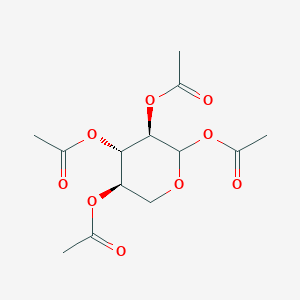
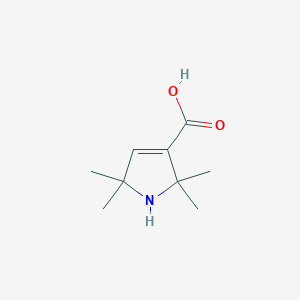
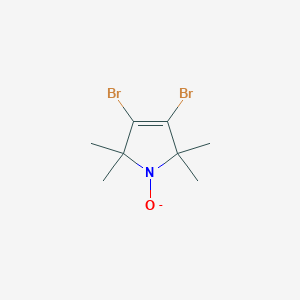
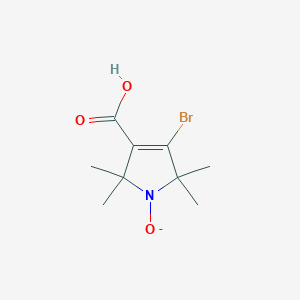
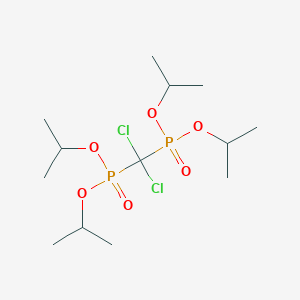
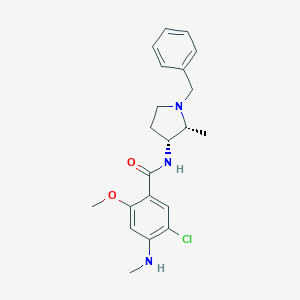

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
